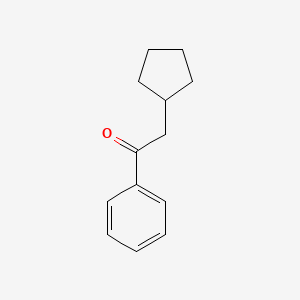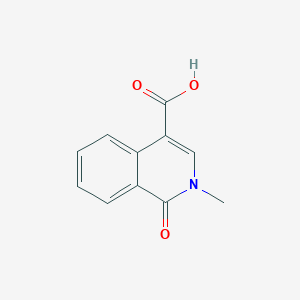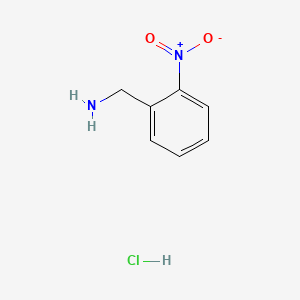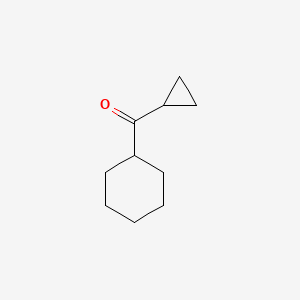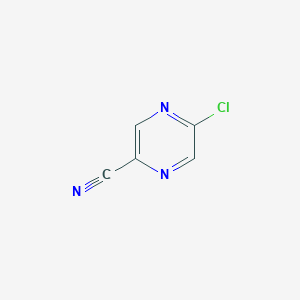
5-Chloropyrazine-2-carbonitrile
Übersicht
Beschreibung
5-Chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 and a molecular weight of 139.54 . . It is stored in a refrigerator and shipped at room temperature .
Synthesis Analysis
A new method of this compound preparation has been described in a regioselective fashion . This involves the coupling of the pyrazine ring with variously substituted benzenethiols . The coupling is carried out in the presence of a heterogeneous copper catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H . The InChI key is GTYRFWMSDBGPTI-UHFFFAOYSA-N .Chemical Reactions Analysis
In one experiment, a mixture of this compound and [(3R,45)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester was heated to 70°C for 3 hours in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and dimethyl sulfoxide . The reaction mixture was then partitioned between ethyl acetate and water .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.5 cm/s .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
- 5-Chloropyrazine-2-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of substituted pyrazolo[4,3-c]quinolines with potential anti-inflammatory activity (Mekheimer, 1994).
- The compound also facilitates the synthesis of novel fused pyrazolo[1,5-a]pyrimidines, showcasing antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).
Role in Photovoltaic Properties
- Derivatives of this compound have been studied for their photovoltaic properties. Research on 4H-pyrano[3,2-c]quinoline derivatives, for instance, has shown their potential in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Anti-Inflammatory and Antibacterial Applications
- Certain derivatives synthesized from this compound exhibit notable anti-inflammatory and antibacterial properties. For instance, some novel 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][1,2,3]triazine compounds, derived from this molecule, have been identified as effective antibacterial, anti-fungal, and anti-inflammatory agents (Zaki et al., 2018).
Facilitating the Synthesis of Novel Compounds
- The molecule plays a crucial role in the synthesis of various novel compounds. For example, it has been used in the synthesis of new pyrazolo[1,5-a]pyrimidines and tetraheterocyclic compounds, expanding the range of potential applications in medicinal chemistry (Metwally et al., 2017).
Exploration in Green Chemistry
- In the realm of green chemistry, derivatives of this compound have been part of a catalyst-free combinatorial library, showcasing the potential for eco-friendly chemical synthesis (Kumaravel & Vasuki, 2009)
Safety and Hazards
5-Chloropyrazine-2-carbonitrile is associated with certain hazards. It causes skin irritation and is harmful if absorbed through the skin . It is harmful if swallowed and may cause irritation of the digestive tract . It is also harmful if inhaled and causes respiratory tract irritation . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Biochemische Analyse
Biochemical Properties
5-Chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pyrazine derivatives. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with mycobacterial fatty acid synthase I, where this compound acts as an inhibitor . This interaction is crucial for its antimicrobial activity, as it disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit photosynthetic electron transport in spinach chloroplasts . This inhibition is linked to the compound’s lipophilicity, which allows it to integrate into cellular membranes and disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, its interaction with mycobacterial enoyl-ACP reductase (InhA) involves common binding interactions of known inhibitors . This binding disrupts the enzyme’s function, leading to the inhibition of mycolic acid synthesis and, consequently, antimicrobial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to cytotoxicity in certain cell lines . These dosage-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For instance, its inhibition of mycobacterial fatty acid synthase I disrupts the synthesis of fatty acids and mycolic acids, leading to altered metabolic profiles in mycobacteria . These interactions underscore the compound’s potential as a metabolic modulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature facilitates its integration into cellular membranes, influencing its localization and accumulation. The compound’s distribution within tissues is critical for its biological activity, as it must reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its integration into chloroplast membranes in plant cells disrupts photosynthetic electron transport, highlighting the importance of subcellular localization in its mechanism of action .
Eigenschaften
IUPAC Name |
5-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRFWMSDBGPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485516 | |
| Record name | 5-Chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-75-4 | |
| Record name | 5-Chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective preparation method for 5-chloropyrazine-2-carbonitrile described in the research?
A: The research article focuses on a novel method for producing this compound from pyrazine-2-carboxamide. [] While the abstract doesn't delve into specific advantages, achieving regioselectivity in chemical synthesis is crucial. It typically leads to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
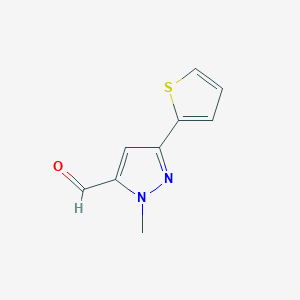
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)
![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
